Stereospecific Synthesis of the (1,4/2,3)-Diastereomer with High Chemical Yields
A concise, stereospecific route to the (1,4/2,3)-cyclooctanetetraol diastereomer, which is a specific form of cyclooctane-1,2,3,4-tetrol, has been established starting from commercially available cis,cis-1,3-cyclooctadiene. The synthesis proceeds with high chemical yields, a critical metric for supply and cost-effectiveness. This distinct diastereomer is not accessible through non-stereospecific methods, providing a key differentiator from generic mixtures [1].
| Evidence Dimension | Synthetic Efficiency (Yield) |
|---|---|
| Target Compound Data | High chemical yield (qualitative descriptor from the concluding remarks) |
| Comparator Or Baseline | Non-stereospecific synthetic approaches that yield complex diastereomeric mixtures with lower overall yield of the desired isomer. |
| Quantified Difference | Provides a single stereoisomer via a concise route; avoids tedious and low-yielding diastereomer separations. |
| Conditions | Multi-step synthesis starting from cis,cis-1,3-cyclooctadiene via key cyclooctene endoperoxide intermediate [1]. |
Why This Matters
For procurement, this translates to a source-able product with defined stereochemistry that enables reproducible biological testing, as opposed to an undefined mixture of isomers.
- [1] Salamci, E. A concise and stereospecific synthesis of some cyclitols containing eight-membered rings: cyclooctane-1,2,3,4-tetraoles. Tetrahedron, 2010, 66(23), 4010-4015. DOI: 10.1016/j.tet.2010.04.052 View Source
